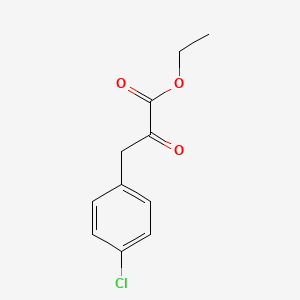

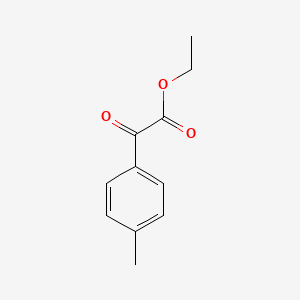

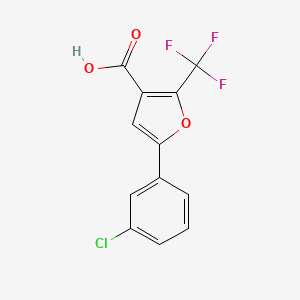

5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid" is a furan derivative with potential applications in pharmaceutical and polymer industries. Furan carboxylic acids, in general, are considered promising biobased building blocks due to their versatility and the possibility of being derived from renewable resources .

Synthesis Analysis

The synthesis of furan carboxylic acids can be achieved through various methods. One approach involves a one-pot enzyme cascade system using galactose oxidase (GOase) and alcohol dehydrogenases (ADHs) for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF). This method utilizes the byproduct H2O2 for internal recycling, leading to high yields of the desired products . Another scalable route to furan-2,5-dicarboxylic acid (FDCA), a related compound, employs carbonate-promoted C–H carboxylation using 2-furoic acid and CO2, which avoids late-stage oxidation and uses non-edible lignocellulosic biomass as a feedstock .

Molecular Structure Analysis

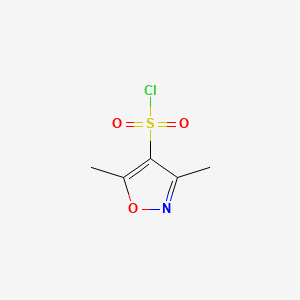

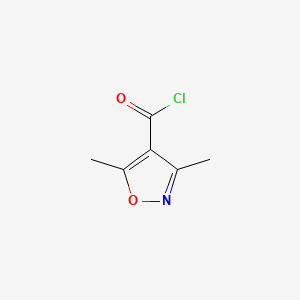

The molecular structure of furan carboxylic acid derivatives is characterized by a furan ring, which is a five-membered aromatic ring with oxygen as one of the ring atoms. Substituents on the furan ring, such as chlorophenyl and trifluoromethyl groups, can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and potential pharmacological activity .

Chemical Reactions Analysis

Furan carboxylic acids can undergo various chemical reactions. For instance, the synthesis of 3-aminomethyl derivatives of 5-(p-chlorophenyl)-tetrahydrofuran-2-one from 3-cyano-5-(p-chlorophenyl)-tetrahydrofuran-2-one involves alkaline hydrolysis followed by aminomethylation, yielding compounds with potential pharmacological properties . Additionally, esterification reactions of furan- and thiophen-2-carboxylic acids have been described, leading to the formation of esters with different substituents . Acid chloride derivatives of furan carboxylic acids can also be produced from precursor aldehydes using tert-butyl hypochlorite, serving as intermediates for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acids and their derivatives are influenced by the nature of their substituents. For example, the presence of electron-withdrawing groups such as trifluoromethyl can affect the acid's reactivity and stability. The radical cations of bifuran and tricycles containing furan and thiophene have been studied using electron paramagnetic resonance, providing insights into the electronic properties of these molecules . The electrochemical behavior of these compounds has also been investigated, which is relevant for their potential applications in electronic materials .

Scientific Research Applications

Conversion and Valorization of Biomass

5-Hydroxymethylfurfural (HMF) and its derivatives, including furan derivatives similar to 5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid, are pivotal in the conversion of biomass into valuable chemicals. These compounds serve as platform chemicals that can be derived from plant biomass, such as hexose carbohydrates and lignocellulose, suggesting an alternative to non-renewable hydrocarbon sources. Research has emphasized the synthesis of HMF from plant feedstocks and its utilization in producing monomers, polymers, fuels, solvents, pharmaceuticals, and other chemicals. The exploration into furan derivatives represents a significant stride towards sustainable chemistry and materials science, utilizing renewable resources for chemical industry feedstocks (Chernyshev, Kravchenko, & Ananikov, 2017).

Misidentification in Scientific Studies

The differentiation between kojic acid and furan derivatives, such as 5-(hydroxymethyl)-furan-3-carboxylic acid, has been a subject of investigation. This highlights the importance of accurate chemical identification in research, particularly in studies involving secondary metabolites in species like Aspergillus flavus. Understanding these differences is crucial for accurate scientific analysis and the development of methodologies for distinguishing closely related compounds (DellaGreca, De Tommaso, Salvatore, Nicoletti, Becchimanzi, Iuliano, & Andolfi, 2019).

Extraction and Recovery Techniques

Innovative extraction techniques have been developed for recovering carboxylic acids from aqueous streams, highlighting the relevance of furan derivatives in enhancing these processes. The study of liquid-liquid extraction-based concepts for carboxylic acids, especially at low concentrations, underscores the significance of selecting environmentally friendly solvents such as bio-based furan derivatives. These advancements contribute to more sustainable and efficient methods for separating and recovering valuable chemicals from fermentation broths and other mixtures, demonstrating the critical role of furan compounds in refining separation technologies (Reyhanitash, Brouwer, Kersten, van der Ham, & Schuur, 2018).

Environmental and Health Considerations

The study of furan fatty acids, which are structurally related to furan carboxylic acids, has provided insights into their health benefits and potential risks. Furan fatty acids, found in plants, algae, and fish, have been reported to possess antioxidant and anti-inflammatory activities. However, their metabolite, CMPF, has been linked to diabetes and renal disease in varying studies. This complex relationship underscores the need for further research into furan compounds, including furan carboxylic acids, to fully understand their impact on health and the environment (Xu, Sinclair, Faiza, Li, Han, Yin, & Wang, 2017).

properties

IUPAC Name |

5-(3-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF3O3/c13-7-3-1-2-6(4-7)9-5-8(11(17)18)10(19-9)12(14,15)16/h1-5H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEHYUUZQNQUMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(O2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371502 |

Source

|

| Record name | 5-(3-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

242812-02-8 |

Source

|

| Record name | 5-(3-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301104.png)